molecular formula C37H56ClN9O6S B6347064 Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone CAS No. 131104-10-4

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

Cat. No.: B6347064
CAS No.: 131104-10-4
M. Wt: 790.4 g/mol
InChI Key: ZVDJSJHUKINOJB-DFQHTFETSA-N
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Biochemical Analysis

Biochemical Properties

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone interacts with a variety of enzymes and proteins. It covalently binds to the enzymes thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, thereby inactivating them . The nature of these interactions is covalent, leading to irreversible inhibition of the enzymes .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily due to its ability to inhibit key enzymes. By inactivating thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It covalently binds to the enzymes thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, leading to their inactivation . This can result in changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in the coagulation pathway due to its inhibition of thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . It may also interact with other enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone involves multiple steps, starting with the preparation of the biotinylated derivative. The biotinylation is typically achieved by reacting biotin with e-aminocaproic acid, followed by coupling with D-phenylalanine, proline, and arginine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored under specific conditions to maintain stability .

Biological Activity

Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone, also known as MFCD00270897, is a biotinylated derivative of PPACK, a potent irreversible inhibitor of various serine proteases involved in the coagulation cascade. This compound has garnered attention for its potential applications in biochemical research, particularly in studies involving enzyme inhibition and protein purification.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • CAS Number : 131104-10-4
  • Molecular Weight : 306.38 g/mol

The compound features a chloromethylketone moiety that allows for covalent binding to target enzymes, effectively inactivating them.

This compound acts primarily as an irreversible inhibitor of:

  • Thrombin
  • Tissue Plasminogen Activator (tPA)
  • Factor VIIa
  • Factor Xa

This inhibition occurs through covalent bonding at the active sites of these enzymes, leading to their functional inactivation. The primary outcome is the disruption of the coagulation cascade and fibrinolysis pathway, which can significantly influence cellular processes such as signaling and metabolism.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits thrombin and tPA in vitro. A study showed that when rt-PA was added to whole blood samples containing this inhibitor, there was no significant loss of fibrinogen or plasminogen levels, indicating its efficacy in preventing proteolytic artifacts during thrombolytic assays .

Case Studies

  • Inhibition of rt-PA : In a controlled study involving Rhesus monkeys infused with rt-PA, the use of PPACK significantly improved the recovery of immunoreactive rt-PA compared to controls. This suggests that this compound can maintain the integrity of thrombolytic assays by preventing unwanted proteolytic activity .
  • Protein Purification : The biotinylation aspect of this compound allows it to be utilized in affinity purification techniques. By exploiting the strong interaction between biotin and avidin, researchers can purify proteins tagged with biotin efficiently, facilitating various biochemical assays.

Cellular Effects

The inhibition of key enzymes by this compound affects several cellular functions:

  • Cell Signaling : By modulating the activity of thrombin and tPA, this compound can influence pathways related to cell proliferation and survival.
  • Gene Expression : The inhibition of these enzymes may alter transcriptional responses in cells exposed to pro-coagulant conditions.

Applications in Research

This compound has diverse applications across multiple fields:

Application AreaDescription
Biochemistry Used in assays to study enzyme activity and inhibition.
Molecular Biology Employed for protein purification via biotin-avidin interactions.
Medicine Investigated for therapeutic potential in controlling blood coagulation.
Diagnostics Utilized in developing diagnostic kits for monitoring coagulation factors.

Properties

IUPAC Name

(2S)-1-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56ClN9O6S/c38-22-29(48)25(13-9-19-42-36(39)40)44-34(51)28-14-10-20-47(28)35(52)26(21-24-11-3-1-4-12-24)43-32(50)17-5-2-8-18-41-31(49)16-7-6-15-30-33-27(23-54-30)45-37(53)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23H2,(H,41,49)(H,43,50)(H,44,51)(H4,39,40,42)(H2,45,46,53)/t25-,26+,27-,28-,30-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDJSJHUKINOJB-DFQHTFETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56ClN9O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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